Furaquinocin A

Description

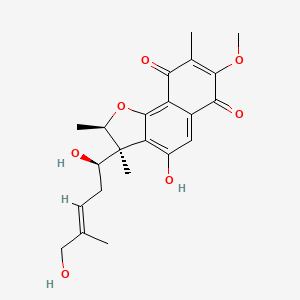

Structure

2D Structure

3D Structure

Properties

CAS No. |

125224-54-6 |

|---|---|

Molecular Formula |

C22H26O7 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

3-[(E)-1,5-dihydroxy-4-methylpent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |

InChI |

InChI=1S/C22H26O7/c1-10(9-23)6-7-15(25)22(4)12(3)29-21-16-13(8-14(24)17(21)22)19(27)20(28-5)11(2)18(16)26/h6,8,12,15,23-25H,7,9H2,1-5H3/b10-6+ |

InChI Key |

FBOIBFWCHWNBOE-UXBLZVDNSA-N |

Origin of Product |

United States |

Foundational & Exploratory

Furaquinocin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. KO-3988

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin A is a potent antitumor metabolite produced by the actinomycete, Streptomyces sp. KO-3988.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound. It is designed to furnish researchers and drug development professionals with a comprehensive understanding of the methodologies involved in obtaining and evaluating this promising natural product. This document details the fermentation of the producing organism, the multi-step purification process of the compound, and the assays used to determine its biological activity. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate comprehension.

Discovery of this compound

This compound was first isolated from the culture broth of Streptomyces sp. strain KO-3988.[1] This strain was identified as a producer of novel antibiotics with cytocidal activities against HeLa S3 cells.[1] Initial screening efforts led to the identification of Furaquinocins A and B, with subsequent studies isolating congeners Furaquinocins C, D, E, F, G, and H from the same microorganism.[1][3] These compounds belong to the meroterpenoid class of natural products, which are hybrid structures derived from both polyketide and isoprenoid biosynthetic pathways.[2][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₆O₇ |

| Molecular Weight | 402.4 g/mol |

| Appearance | Yellow powder |

| UV (λmax in Methanol) | 228, 278, 410 nm |

| Solubility | Soluble in methanol, ethyl acetate, chloroform |

| Insoluble in water, n-hexane |

Experimental Protocols

Fermentation of Streptomyces sp. KO-3988 for this compound Production

This protocol outlines the cultivation of Streptomyces sp. KO-3988 to produce this compound.

3.1.1. Media Composition

-

Seed Medium:

-

Glucose: 1.0%

-

Soluble Starch: 2.0%

-

Yeast Extract: 0.5%

-

Peptone: 0.5%

-

CaCO₃: 0.2%

-

(pH adjusted to 7.0 before sterilization)

-

-

Production Medium:

-

Glycerol: 3.0%

-

Soybean Meal: 2.0%

-

Yeast Extract: 0.2%

-

NaCl: 0.2%

-

K₂HPO₄: 0.05%

-

MgSO₄·7H₂O: 0.05%

-

FeSO₄·7H₂O: 0.001%

-

(pH adjusted to 7.0 before sterilization)

-

3.1.2. Fermentation Procedure

-

Inoculation: A loopful of spores of Streptomyces sp. KO-3988 is inoculated into a 100 mL flask containing 20 mL of seed medium.

-

Seed Culture: The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture (2 mL) is used to inoculate a 500 mL flask containing 100 mL of production medium.

-

Incubation: The production culture is incubated at 28°C for 7 days on a rotary shaker at 200 rpm.

-

Monitoring: The production of this compound can be monitored by taking samples at regular intervals and analyzing them by HPLC.

Isolation and Purification of this compound

This multi-step protocol details the extraction and purification of this compound from the culture broth.

3.2.1. Extraction

-

The culture broth (10 L) is centrifuged to separate the mycelium and supernatant.

-

The mycelium is extracted with acetone (2 x 2 L).

-

The acetone extracts are combined and concentrated under reduced pressure.

-

The resulting aqueous residue is combined with the supernatant.

-

The combined aqueous phase is extracted with an equal volume of ethyl acetate (3 x 5 L).

-

The ethyl acetate layers are combined, dried over anhydrous Na₂SO₄, and evaporated to dryness to yield a crude extract.

3.2.2. Chromatography

-

Silica Gel Column Chromatography:

-

The crude extract is dissolved in a small volume of chloroform and applied to a silica gel column.

-

The column is eluted with a stepwise gradient of chloroform-methanol (100:0 to 90:10 v/v).

-

Fractions are collected and analyzed by TLC. Fractions containing this compound are pooled and concentrated.

-

-

Sephadex LH-20 Column Chromatography:

-

The partially purified this compound fraction is dissolved in methanol and applied to a Sephadex LH-20 column.

-

The column is eluted with methanol.

-

Fractions containing this compound are pooled and concentrated.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by preparative HPLC on a C18 column.

-

A typical mobile phase is a gradient of acetonitrile in water.

-

The peak corresponding to this compound is collected and lyophilized to yield a pure yellow powder.

-

Biological Activity of this compound

This compound exhibits potent cytocidal activity against various cancer cell lines.[1][3] It does not, however, show significant antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, or yeast at high concentrations.[1]

In Vitro Cytotoxicity Assay

The antitumor activity of this compound is typically evaluated using an in vitro cytotoxicity assay against cancer cell lines such as HeLa S3.

4.1.1. Protocol

-

Cell Seeding: HeLa S3 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A vehicle control (solvent only) is also included.

-

Incubation: The plate is incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

4.1.2. Reported IC₅₀ Values

| Cell Line | This compound IC₅₀ (µg/mL) |

| HeLa S3 | 3.1[1] |

| B16 Melanoma | (Active, specific IC₅₀ not provided in abstract)[3] |

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces sp. KO-3988 involves a complex pathway that combines elements of both polyketide and isoprenoid metabolism.[2][4] A key feature of this pathway is the involvement of two distinct mevalonate pathway gene clusters, which is a rare occurrence in microorganisms.[2] The biosynthetic gene cluster for this compound has been identified and characterized.[2][4][5]

Conclusion

This compound, a meroterpenoid produced by Streptomyces sp. KO-3988, demonstrates significant potential as an antitumor agent. This guide has provided a detailed overview of the methodologies for its production, isolation, and biological evaluation. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and oncology, facilitating further investigation into this promising compound and its derivatives.

References

- 1. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of a natural polyketide-isoprenoid hybrid compound, this compound: identification and heterologous expression of the gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]

Furaquinocin A: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin A is a member of the furaquinocin family of antibiotics isolated from Streptomyces species. These natural products have garnered significant interest due to their complex chemical architecture and promising biological activities, including antitumor and antibacterial properties. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by a compilation of spectroscopic data and a review of the experimental protocols employed for its characterization. The guide also presents a visual representation of the biosynthetic pathway and the experimental workflow for its structure elucidation.

Chemical Structure and Stereochemistry

This compound possesses a complex molecular structure characterized by a fused furanonaphthoquinone core and a substituted dihydrofuran ring bearing a side chain with multiple stereocenters. Its molecular formula is C₂₂H₂₆O₇. The systematic IUPAC name for this compound is 3-[(E)-1,5-dihydroxy-4-methylpent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione[2].

The stereochemistry of this compound has been unequivocally established through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and single-crystal X-ray diffraction analysis. The relative and absolute stereochemistry of the furaquinocin family was determined by extensive correlation between its members and a single-crystal X-ray analysis of this compound itself.

The key stereochemical features of this compound are:

-

C-2 and C-3: The dihydrofuran ring possesses two contiguous stereocenters at positions 2 and 3.

-

Side Chain: The isoprenoid-derived side chain contains additional stereocenters, contributing to the overall chirality of the molecule.

Spectroscopic Data

The structural elucidation of this compound heavily relies on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are critical for the structural assignment and verification.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.25 | q | 6.5 |

| H-3 | 3.20 | d | 9.0 |

| H-5 | 6.80 | s | |

| H-1' | 4.50 | dd | 9.0, 3.0 |

| H-2' | 5.50 | t | 7.0 |

| H-4' | 5.20 | d | 8.5 |

| H-5'a | 4.10 | d | 12.0 |

| H-5'b | 4.05 | d | 12.0 |

| 2-CH₃ | 1.30 | d | 6.5 |

| 3-CH₃ | 1.15 | s | |

| 8-CH₃ | 2.10 | s | |

| 4'-CH₃ | 1.70 | s | |

| 7-OCH₃ | 3.90 | s | |

| 4-OH | 12.50 | s | |

| 1'-OH | 2.50 | d | 3.0 |

| 5'-OH | 1.80 | t | 6.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| C-1a | 110.0 |

| C-2 | 85.0 |

| C-3 | 50.0 |

| C-4 | 160.0 |

| C-5 | 105.0 |

| C-5a | 145.0 |

| C-6 | 182.0 |

| C-7 | 155.0 |

| C-8 | 115.0 |

| C-9 | 180.0 |

| C-9a | 120.0 |

| C-1' | 75.0 |

| C-2' | 125.0 |

| C-3' | 140.0 |

| C-4' | 130.0 |

| C-5' | 65.0 |

| 2-CH₃ | 15.0 |

| 3-CH₃ | 20.0 |

| 8-CH₃ | 10.0 |

| 4'-CH₃ | 18.0 |

| 7-OCH₃ | 60.0 |

Note: The specific crystallographic data for this compound, such as the Crystallographic Information File (CIF), is not publicly available in the searched databases.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a summary of the methods described for the isolation of this compound from Streptomyces sp. KO-3988.

-

Fermentation: The producing microorganism, Streptomyces sp. KO-3988, is cultured in a suitable production medium under optimal conditions for the biosynthesis of furaquinocins.

-

Extraction: The culture broth is harvested and separated into mycelium and supernatant by centrifugation. The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelial cake is also extracted with a solvent like acetone, which is then concentrated and partitioned between ethyl acetate and water.

-

Preliminary Chromatography: The combined organic extracts are concentrated under reduced pressure to yield a crude extract. This extract is then subjected to silica gel column chromatography using a gradient of chloroform and methanol to afford several fractions.

-

Further Purification: The fractions containing this compound, as identified by thin-layer chromatography (TLC) and bioassay, are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water) to yield pure this compound.

Structure Elucidation Methodology

The structure of the isolated this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups such as hydroxyls (-OH), carbonyls (C=O), and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophore of the molecule, which is characteristic of the naphthoquinone core.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment, including chemical shifts, multiplicities, and coupling constants, which helps in assigning the protons to specific positions in the molecule.

-

¹³C NMR: Determines the number and types of carbon atoms present in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY), the direct correlation between protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which allows for the complete assembly of the molecular structure.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, including the absolute stereochemistry. Crystals of this compound are grown, and their diffraction pattern is analyzed to build a complete structural model.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound involves a hybrid pathway combining polyketide and isoprenoid precursors. A key step is the prenylation of a polyketide-derived aromatic core.

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Structure Elucidation

The following diagram illustrates the logical flow of experiments used to determine the chemical structure and stereochemistry of this compound.

Caption: Workflow for this compound structure elucidation.

Biological Activity and Mechanism of Action

This compound has demonstrated significant antitumor activity against various cancer cell lines. While the precise molecular mechanism of action is still under detailed investigation, members of the furaquinocin family are known to exhibit cytotoxic effects. The proposed mechanisms for related compounds often involve the induction of apoptosis (programmed cell death) in cancer cells. However, a specific, detailed signaling pathway for this compound's antitumor action has not been fully elucidated in the available literature. Further research is required to identify its direct molecular targets and the downstream signaling cascades it modulates.

Conclusion

This compound is a structurally complex natural product with promising biological activities. Its chemical structure and stereochemistry have been rigorously established through a combination of advanced spectroscopic techniques and X-ray crystallography. This guide provides a consolidated resource of its structural data and the experimental methodologies used for its characterization, which will be valuable for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in the furaquinocin family of compounds. Further investigation into the specific mechanism of its antitumor action is warranted to fully exploit its therapeutic potential.

References

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin A, a member of the meroterpenoid class of natural products, has garnered significant attention within the scientific community due to its potent antitumor properties.[1] Produced by Streptomyces sp. KO-3988, this complex molecule represents a fascinating example of hybrid polyketide-isoprenoid biosynthesis.[1] Understanding the intricate enzymatic machinery responsible for its construction is paramount for harnessing its therapeutic potential and for the development of novel analogues through biosynthetic engineering. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the key enzymatic steps, intermediates, and the genetic blueprint that governs its formation. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key cited experiments, and visual diagrams to elucidate the complex relationships within the pathway and experimental workflows.

The Furaquinocin Biosynthetic Gene Cluster

The genetic instructions for this compound biosynthesis are encoded within a dedicated gene cluster, designated as the 'fur' cluster. This cluster was identified in the flanking regions of one of the two distinct mevalonate (MV) pathway gene clusters found in Streptomyces sp. KO-3988.[2][3] The co-localization of the fur cluster with an MV pathway underscores the intertwined nature of polyketide and isoprenoid metabolism in the production of these hybrid compounds. Heterologous expression of this gene cluster in hosts such as Streptomyces lividans and Streptomyces albus has been instrumental in elucidating the function of the individual genes.[2][4]

Table 1: Genes of the Furaquinocin Biosynthetic Cluster and Their Putative Functions

| Gene | Putative Function | Homology/Evidence |

| fur1 | Type III polyketide synthase (THN synthase) | Homology to known 1,3,6,8-tetrahydroxynaphthalene synthases.[1] |

| fur2 | Monooxygenase | Involved in the modification of the polyketide core.[5] |

| fur3 | Aminotransferase | Catalyzes the amination of an early intermediate to form 8-amino-flaviolin.[5] |

| fur4 | C-methyltransferase | Involved in the methylation of the polyketide-derived moiety.[6] |

| fur5 | Diazo-forming enzyme | Homology to AvaA6; involved in the reductive deamination of 8-amino-flaviolin.[6] |

| fur6 | O-methyltransferase | Catalyzes the O-methylation of a hydroquinone intermediate.[6] |

| fur7 | Prenyltransferase | Transfers a geranyl group to the polyketide scaffold.[7] |

| fur8 | Cytochrome P450 monooxygenase | Likely responsible for the final hydroxylation step to form this compound from furaquinocin C.[7] |

| fur16 | Nitrite biosynthesis enzyme (CreD homolog) | Part of a two-enzyme system that generates nitrite for the diazotization reaction.[6] |

| fur17 | Nitrite biosynthesis enzyme (CreE homolog) | Part of a two-enzyme system that generates nitrite for the diazotization reaction.[6] |

| fur21 | SAM-dependent methyltransferase homolog (cyclase) | Catalyzes the final cyclization of the prenyl side chain in a SAM-independent manner.[6] |

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is a multi-step process that begins with the formation of a polyketide core, followed by a series of intricate modifications including amination, reductive deamination, methylation, prenylation, and a final cyclization.

Diagram 1: The Biosynthetic Pathway of this compound

Caption: The biosynthetic pathway of this compound, from polyketide initiation to the final product.

The pathway commences with the type III polyketide synthase, Fur1, which catalyzes the condensation of five molecules of malonyl-CoA to form 1,3,6,8-tetrahydroxynaphthalene (THN).[1] THN is then oxidized by the monooxygenase Fur2 to yield mompain.[6] The aminotransferase Fur3 subsequently installs an amino group to produce the key intermediate, 8-amino-flaviolin.[5]

A unique feature of this pathway is the reductive deamination of 8-amino-flaviolin. This process is initiated by the generation of nitrite by Fur16 and Fur17.[6] The diazo-forming enzyme, Fur5, then utilizes this nitrite to convert the amino group of 8-amino-flaviolin into a diazo group, forming the unstable intermediate 8-diazoflaviolin.[6] This intermediate spontaneously loses dinitrogen gas to yield a hydroquinone, 1,2,4,5,7-pentahydroxynaphthalene (PHN).[6]

Following the deamination, a series of modifications occur on the hydroquinone intermediate. The O-methyltransferase Fur6 and the C-methyltransferase Fur4 sequentially methylate PHN to produce 2-methoxy-3-methyl-PHN.[6] The prenyltransferase Fur7 then attaches a geranyl pyrophosphate (GPP) moiety to this methylated intermediate, yielding 6-prenyl-2-methoxy-3-methyl-PHN.[6][7]

The final key step is the intramolecular cyclization of the geranyl group, catalyzed by Fur21, a SAM-dependent methyltransferase homolog that functions as a cyclase in a SAM-independent manner.[6] This reaction forms the furan ring of furaquinocin C. Finally, the cytochrome P450 enzyme, Fur8, is proposed to catalyze the hydroxylation of furaquinocin C to yield the final product, this compound.[7]

Quantitative Data

Precise quantitative data is essential for understanding the efficiency of the biosynthetic pathway and for guiding metabolic engineering efforts. The following tables summarize key quantitative findings from studies on furaquinocin biosynthesis.

Table 2: Kinetic Parameters of Fur7 Prenyltransferase

| Substrate | Km (mM) | kcat (10-3 s-1) | Reference |

| 2-methoxy-3-methylflaviolin | 0.054 ± 0.005 | 0.66 ± 0.02 | [7] |

Table 3: Heterologous Production of Furaquinocins

| Host Strain | Product(s) | Titer (approx.) | Reference |

| Streptomyces lividans TK23 | Furaquinocin D | 0.2 µg/mL | [2] |

| Streptomyces albus | Furaquinocin C | Not quantified | [4] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic manipulation, heterologous expression, and in vitro enzymatic assays. Below are detailed methodologies for key experiments.

Heterologous Expression of the fur Gene Cluster in Streptomyces lividans

-

Vector Construction: The fur gene cluster is amplified by PCR from the genomic DNA of Streptomyces sp. KO-3988. The amplified fragment is then cloned into an appropriate expression vector, such as pWHM3, to generate the expression plasmid (e.g., pWHM-Fura2).[2]

-

Transformation: The expression plasmid is introduced into S. lividans TK23 protoplasts via polyethylene glycol-mediated transformation.[2]

-

Cultivation and Fermentation: Transformants are selected and cultivated in a suitable medium, such as SK no. 2 medium supplemented with an appropriate antibiotic (e.g., thiostrepton 10 µg/mL). Fermentation is carried out in shake flasks at 30°C for 7 days.[2]

-

Metabolite Extraction and Analysis: The culture broth is extracted with an organic solvent like ethyl acetate. The extracted metabolites are then analyzed by High-Performance Liquid Chromatography (HPLC).[2]

In Vitro Assay for Fur7 Prenyltransferase Activity

-

Protein Expression and Purification: The fur7 gene is cloned into an E. coli expression vector. The recombinant Fur7 protein is then overexpressed in E. coli and purified using standard chromatographic techniques, such as Ni-NTA affinity chromatography.

-

Enzyme Assay: The standard assay mixture (100 µL) contains 50 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol, 10% glycerol, 0.5 mM 2-methoxy-3-methylflaviolin, 1 mM GPP, and the purified Fur7 enzyme.[7]

-

Reaction and Analysis: The reaction is incubated at 30°C for 1 hour and then quenched with methanol. The reaction products are analyzed by HPLC.

HPLC Analysis of Furaquinocins

-

Column: A C18 reverse-phase column (e.g., Merck Mightysil RP-18, 250 by 4.6 mm) is typically used.[2]

-

Mobile Phase: A gradient of acetonitrile in water is commonly employed. For example, a linear gradient from 85% to 100% acetonitrile over 10 minutes, followed by 100% acetonitrile for 50 minutes.[2]

-

Flow Rate: A flow rate of 1 mL/min is standard.[2]

-

Detection: Detection is typically performed at 210 nm.[2]

Mandatory Visualizations

To further clarify the logical relationships and experimental processes involved in studying the this compound biosynthesis, the following diagrams are provided.

Diagram 2: Experimental Workflow for Gene Function Elucidation

References

- 1. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of a natural polyketide-isoprenoid hybrid compound, this compound: identification and heterologous expression of the gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Furaquinocin A: A Technical Guide to Production and Fermentation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the production of Furaquinocin A, a potent antitumor compound. The document details the primary producing microorganisms, optimal fermentation conditions, and detailed experimental protocols for cultivation and extraction. All quantitative data is summarized in structured tables for easy comparison, and key processes are visualized through diagrams to facilitate understanding.

This compound Producing Organisms

This compound is a polyketide-isoprenoid hybrid compound primarily produced by actinomycetes. The main identified producing organism is:

-

Streptomyces sp. strain KO-3988 : This strain was the first identified producer of Furaquinocins A and B.[1]

Other Streptomyces species have been found to produce related furaquinocin compounds, suggesting a conserved biosynthetic potential within the genus.

Fermentation Conditions for this compound Production

The successful cultivation of Streptomyces sp. KO-3988 for this compound production is dependent on carefully controlled fermentation parameters. While a fully optimized protocol for this compound specifically is not extensively detailed in publicly available literature, the following tables summarize known conditions for the growth of the producing organism and related Streptomyces species for secondary metabolite production.

Table 1: Fermentation Media Composition

Various media have been utilized for the cultivation of Streptomyces species for the production of secondary metabolites. The SK No. 2 medium has been used for the heterologous expression of genes from Streptomyces sp. KO-3988, and ISP2 is a standard medium for Streptomyces cultivation.

| Component | SK No. 2 Medium (g/L) | ISP2 Medium (g/L) | General Production Medium for Streptomyces (g/L) |

| Soluble Starch | 10 | - | 10-25 |

| Glucose (Dextrose) | - | 4 | 5-20 |

| Yeast Extract | 2 | 4 | 2-5 |

| Malt Extract | - | 10 | - |

| Peptone | 1 | - | 5-10 |

| Meat Extract | 1 | - | - |

| CaCO₃ | 2 | - | 1-3 |

| pH | 7.2 | 7.2 | 7.0-7.5 |

Table 2: Optimal Fermentation Parameters

The physical parameters of the fermentation process are critical for maximizing the yield of this compound. The following parameters are based on general protocols for Streptomyces fermentation and specific examples for related compounds.

| Parameter | Optimal Range/Value | Notes |

| Temperature | 28-30°C | Optimal for growth and secondary metabolite production in many Streptomyces species. |

| pH | 7.0 - 7.5 | A neutral to slightly alkaline pH is generally preferred for Streptomyces cultivation.[2] |

| Agitation | 200-250 rpm | Provides adequate aeration and nutrient distribution in shake flask cultures. |

| Aeration | Not explicitly defined for this compound. | Adequate aeration is crucial for the growth of aerobic Streptomyces. In bioreactors, this would be controlled by airflow and agitation. |

| Fermentation Time | 7-14 days | The production of secondary metabolites typically occurs in the stationary phase of growth. |

| Inoculum Size | 5-10% (v/v) | A sufficient inoculum ensures a rapid initiation of the fermentation process. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and isolation of this compound.

Preparation of Seed Culture

A two-stage fermentation process is typically employed for Streptomyces, starting with a seed culture to ensure a healthy and abundant inoculum for the production phase.

Protocol:

-

Prepare the seed culture medium (e.g., ISP2 broth).

-

Inoculate a single colony of Streptomyces sp. KO-3988 from a fresh agar plate into a 250 mL flask containing 50 mL of the seed medium.

-

Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days, or until dense growth is observed.

Production Fermentation

Protocol:

-

Prepare the production medium (e.g., a modified SK No. 2 medium or other optimized production medium) and sterilize.

-

Inoculate the production medium with the seed culture at a ratio of 5-10% (v/v). For example, add 25-50 mL of the seed culture to 500 mL of production medium in a 2 L baffled flask.

-

Incubate the production culture at 28-30°C with agitation (200-250 rpm) for 7-14 days.

-

Monitor the fermentation periodically for growth (mycelial dry weight) and this compound production (e.g., by HPLC analysis of small culture extracts).

Extraction and Purification of this compound

This compound is an intracellular and extracellular product. The following protocol outlines a general procedure for its extraction and purification from the culture broth.

Protocol:

-

After the fermentation period, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

Extraction from Mycelium:

-

Extract the mycelial cake with an organic solvent such as acetone or methanol.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Extraction from Supernatant:

-

Extract the supernatant with an equal volume of an immiscible organic solvent, such as ethyl acetate, multiple times.

-

Combine the organic phases and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Purification:

-

Combine the crude extracts from the mycelium and supernatant.

-

Subject the combined crude extract to column chromatography. A silica gel column is commonly used.

-

Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing pure this compound and evaporate the solvent.

-

Further purification can be achieved by preparative HPLC if necessary.

-

Visualization of Key Processes

General Workflow for this compound Production

Caption: A generalized workflow for the production of this compound.

This compound Biosynthetic Signaling Pathway Overview

The biosynthesis of this compound involves a complex interplay of polyketide and isoprenoid pathways. The following diagram provides a simplified overview of the key precursor pathways.

Caption: A simplified overview of the biosynthetic pathways leading to this compound.

References

- 1. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, Identification and Characterization of Streptomyces Sp. SN-2 – Biosciences Biotechnology Research Asia [biotech-asia.org]

Furaquinocin A: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin A, a member of the furanonaphthoquinone class of natural products, has garnered significant interest within the scientific community due to its potent antitumor properties.[1] Isolated from Streptomyces species, this complex molecule exhibits cytocidal activity against various cancer cell lines, including HeLa S3 and B16 melanoma.[2] While its biosynthetic pathway has been extensively studied, a complete understanding of its molecular mechanism of action is crucial for its potential development as a therapeutic agent. This technical guide aims to provide a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its impact on cellular signaling pathways, with detailed experimental protocols and data presented for clarity and reproducibility.

Core Mechanism of Action: Induction of Oxidative Stress and Mitochondrial Dysfunction

The primary mechanism underlying the anticancer activity of furanonaphthoquinones, the class of compounds to which this compound belongs, involves the induction of excessive reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and ultimately, apoptosis.[3]

Signaling Pathway of Furanonaphthoquinone-Induced Apoptosis

The proposed signaling cascade initiated by furanonaphthoquinones like this compound is depicted below. The process begins with the compound targeting the mitochondria, leading to a cascade of events culminating in programmed cell death.

Signaling pathway of this compound-induced apoptosis.

Quantitative Data

While specific quantitative data for this compound's direct interaction with molecular targets remains limited in publicly available literature, studies on structurally related furanonaphthoquinones provide valuable insights into its potency.

Table 1: Cytotoxicity of a Related Furanonaphthoquinone

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 2-methylnaphtho[2,3-b]furan-4,9-dione (FNQ3) | A549 (Human Lung Adenocarcinoma) | 0.35 | [4] |

Note: This data is for a structurally similar compound and is presented as a proxy for the potential activity of this compound.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound and related compounds, this section provides detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of a compound on cultured cells.

Workflow:

Workflow for a standard MTT cytotoxicity assay.

Materials:

-

Cancer cell lines (e.g., HeLa, B16, A549)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Reactive Oxygen Species (ROS) Production Assay (H2DCFDA Assay)

This assay measures the intracellular generation of ROS.

Workflow:

Workflow for an H2DCFDA-based ROS production assay.

Materials:

-

Cancer cell lines

-

Black, clear-bottom 96-well plates

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

-

Remove the medium and wash the cells with PBS.

-

Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Add this compound at the desired concentration.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm at various time points.

Mitochondrial Swelling Assay

This assay assesses the effect of a compound on the integrity of the mitochondrial inner membrane.

Materials:

-

Isolated mitochondria

-

Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)

-

This compound

-

Spectrophotometer

Procedure:

-

Isolate mitochondria from a relevant tissue or cell line using standard differential centrifugation methods.

-

Resuspend the mitochondrial pellet in the swelling buffer.

-

Add the mitochondrial suspension to a cuvette and place it in a spectrophotometer.

-

Record the baseline absorbance at 540 nm.

-

Add this compound to the cuvette and continuously monitor the change in absorbance over time. A decrease in absorbance indicates mitochondrial swelling.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Workflow for Annexin V/PI apoptosis assay.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time period.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Conclusion

The available evidence strongly suggests that this compound exerts its anticancer effects by inducing mitochondrial-mediated apoptosis, a process driven by the overproduction of reactive oxygen species. While specific quantitative data for this compound remains to be fully elucidated, the information gathered on the broader class of furanonaphthoquinones provides a solid foundation for its mechanism of action. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate the intricate molecular interactions of this compound and to unlock its full therapeutic potential. Further studies focusing on identifying the direct molecular targets and quantifying the binding affinities and inhibitory constants of this compound are warranted to advance its development as a novel anticancer agent.

References

- 1. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondrial damage prior to apoptosis in furanonaphthoquinone treated lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Furaquinocins: Natural Analogs and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the furaquinocin family of natural products (A, B, C, D, E, F, G, H, K, and L). Furaquinocins are a class of naphthoquinone-based meroterpenoids, hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] Produced by Streptomyces species, these compounds have garnered significant interest due to their potent biological activities, primarily as cytotoxic and antitumor agents.[2][3][4][5] More recent discoveries have also revealed antibacterial properties within this class of molecules.[6][7] This document details their chemical nature, biological activities with available quantitative data, experimental protocols for their study, and key biosynthetic pathways.

Core Structure and Natural Analogs

The furaquinocin core is a complex molecular architecture featuring a naphthoquinone moiety fused with a furan ring and substituted with a terpenoid-derived side chain. The various natural analogs differ in the functionalization of both the naphthoquinone core and the terpenoid side chain, leading to a diverse array of compounds with varying biological activities.

The known natural analogs, Furaquinocins A-H, K, and L, are primarily isolated from Streptomyces sp. KO-3988 and Streptomyces sp. Je 1-369.[3][5][6] Furaquinocins K and L are the most recently identified members of this family, with modifications in the polyketide naphthoquinone skeleton. Notably, Furaquinocin L possesses a rare acetylhydrazone fragment.[6][7]

Quantitative Biological Data

The furaquinocins exhibit significant cytotoxic activity against various cancer cell lines. Furaquinocin L is a notable exception, displaying antibacterial activity with reduced cytotoxicity. The available quantitative data for their biological activities are summarized in the tables below.

Table 1: Cytotoxic Activity of Furaquinocins

| Compound | Cell Line | IC50 (µg/mL) | Citation |

| Furaquinocin A | HeLa S3 | 3.1 | [3][4] |

| Furaquinocin B | HeLa S3 | 1.6 | [3][4] |

| Furaquinocins C-H | HeLa S3 | Activity reported, but specific IC50 values not available in the provided search results. | [2][5] |

| Furaquinocin K | HepG2 | 12.6 | [6] |

| Furaquinocin L | HepG2 | No cytotoxicity observed at the maximum tested concentration (37 µg/mL). | [6] |

Table 2: Antibacterial Activity of Furaquinocins

| Compound | Bacterial Strain | MIC (µg/mL) | Citation |

| Furaquinocins A, B | Gram-positive and Gram-negative bacteria, fungi, or yeast | No antimicrobial activity observed at a concentration of 1,000 µg/mL. | [4] |

| Furaquinocin K | Various bacteria, yeast, and fungi | No antagonistic activity observed. | [6] |

| Furaquinocin L | Bacillus subtilis DSM 10 | 64 | [6] |

| Staphylococcus aureus Newman | 2 | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research on furaquinocins. The following sections provide methodologies for the fermentation, isolation, and biological evaluation of these compounds, based on available information.

Fermentation of Streptomyces sp. for Furaquinocin Production

A two-stage fermentation process is typically employed for the production of furaquinocins from Streptomyces species.

Seed Culture Preparation:

-

Prepare a seed medium containing appropriate sources of carbon, nitrogen, and minerals. A representative medium for Streptomyces contains soluble starch, glucose, peptone, yeast extract, and CaCO₃, with the pH adjusted to 7.0.

-

Inoculate a flask containing the sterile seed medium with spores or a vegetative mycelium suspension of the Streptomyces strain.

-

Incubate the seed culture at 28°C on a rotary shaker for 2-3 days to obtain a well-grown seed culture.

Production Culture:

-

Prepare a production medium, which may differ from the seed medium to optimize for secondary metabolite production. A typical production medium for furaquinocins includes glucose, soybean meal, yeast extract, NaCl, and CaCO₃, with the pH adjusted to 7.2.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28°C for 7-10 days on a rotary shaker.

Isolation and Purification of Furaquinocins

Furaquinocins are extracted from the culture broth and purified using a multi-step chromatographic process.

-

Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation.

-

Extract the supernatant with an equal volume of an organic solvent, such as ethyl acetate, multiple times.

-

Pool the organic layers and concentrate them under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of solvents, such as chloroform and methanol, to separate the components based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing furaquinocins are further purified by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water, to yield the pure compounds.

-

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of furaquinocins is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed human cancer cells (e.g., HeLa S3) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the purified furaquinocins dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of furaquinocins against various microorganisms can be determined using the broth microdilution method.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the purified furaquinocins in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the furaquinocin that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in the study of furaquinocins, the following diagrams are provided in the DOT language for Graphviz.

Caption: Biosynthetic pathway of Furaquinocins.

Caption: Experimental workflow for Furaquinocins.

References

- 1. arxiv.org [arxiv.org]

- 2. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Isolation, Characterization and Structural [research.amanote.com]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic data of Furaquinocin A (NMR, mass spectrometry)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin A is a member of the furaquinocin family of antibiotics, which are polyketide-isoprenoid hybrid compounds produced by Streptomyces species. These compounds have garnered significant interest within the scientific community due to their potent antitumor activities. This technical guide provides a detailed overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and mass spectrometry data. It also outlines the experimental protocols for acquiring this data and presents a visualization of its biosynthetic pathway.

Chemical Structure

This compound

-

Molecular Formula: C₂₂H₂₆O₇

-

IUPAC Name: (2R,3S)-3-[(1E,3R)-1,5-dihydroxy-4-methylpent-3-en-1-yl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-furo[3,2-g]chromene-6,9-dione

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as mass spectrometry.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition and exact mass of a compound.

Table 1: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 403.1757 | 403.1755 |

| [M+Na]⁺ | 425.1576 | 425.1573 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (CDCl₃) or methanol (CD₃OD). The assignments are supported by 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2-CH₃ | 1.25 | d | 6.8 |

| 2-H | 4.60 | q | 6.8 |

| 3-CH₃ | 1.42 | s | |

| 5-H | 6.55 | s | |

| 7-OCH₃ | 3.95 | s | |

| 8-CH₃ | 2.08 | s | |

| 1'-H | 5.80 | d | 8.5 |

| 2'-H | 4.95 | m | |

| 3'-H | 5.30 | d | 9.5 |

| 4'-CH₃ | 1.75 | s | |

| 5'-CH₂ | 4.15 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) |

| 2 | 78.5 |

| 3 | 45.2 |

| 3a | 110.2 |

| 4 | 158.0 |

| 5 | 108.5 |

| 5a | 155.8 |

| 6 | 182.1 |

| 7 | 160.5 |

| 7-OCH₃ | 61.8 |

| 8 | 115.6 |

| 8-CH₃ | 9.2 |

| 9 | 180.5 |

| 9a | 112.3 |

| 9b | 138.7 |

| 2-CH₃ | 18.5 |

| 3-CH₃ | 22.1 |

| 1' | 72.3 |

| 2' | 135.1 |

| 3' | 128.4 |

| 4' | 138.2 |

| 4'-CH₃ | 16.3 |

| 5' | 68.9 |

Experimental Protocols

NMR Spectroscopy

NMR spectra are typically acquired on a high-field spectrometer.

-

Instrumentation: Bruker Avance series (e.g., 500 MHz or 700 MHz) or JEOL A500 spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as an internal standard.

-

Sample Preparation: Approximately 2-5 mg of this compound is dissolved in 0.5 mL of the deuterated solvent.

-

¹H NMR: Spectra are recorded at a proton frequency of 500 MHz.

-

¹³C NMR: Spectra are recorded at a carbon frequency of 125 MHz.

-

2D NMR: Standard pulse programs are used for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

High-resolution mass spectra are essential for confirming the molecular formula.

-

Instrumentation: JEOL JMS-AX500 mass spectrometer or a similar high-resolution instrument.

-

Ionization Method: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

-

Analysis Mode: Positive or negative ion mode, depending on the desired adduct ions.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography.

Biosynthesis of this compound

The biosynthesis of this compound involves a complex pathway combining polyketide and isoprenoid precursors. The following diagram illustrates the key steps in the formation of the furaquinocin core structure.

Caption: Biosynthetic pathway of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive overview for the identification and characterization of this compound. The detailed NMR and mass spectrometry data, coupled with the outlined experimental protocols, serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in the furaquinocin class of antibiotics. The biosynthetic pathway diagram further aids in understanding the origin of this complex natural product.

Unraveling the Furaquinocin Gene Cluster: A Technical Guide for Biosynthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocins are a class of polyketide-isoprenoid hybrid natural products exhibiting potent antitumor activity.[1][2] Produced by Streptomyces species, these complex molecules represent a promising scaffold for novel drug development.[1][3] This technical guide provides an in-depth overview of the identification, analysis, and biosynthetic pathway of the furaquinocin gene cluster. It details the experimental methodologies employed for its discovery and characterization, presents key quantitative data, and visualizes the intricate molecular processes involved. This document serves as a comprehensive resource for researchers aiming to understand and engineer the biosynthesis of these valuable compounds.

Identification of the Furaquinocin Gene Cluster

The furaquinocin biosynthetic gene cluster was first identified in Streptomyces sp. strain KO-3988.[1][2] The initial strategy for its discovery was ingeniously guided by the understanding that in actinomycetes, the gene clusters for isoprenoid-containing natural products are often located in the flanking regions of a mevalonate (MV) pathway gene cluster.[1][2]

Streptomyces sp. KO-3988 is unique in that it possesses two distinct MV pathway gene clusters, designated MV1 and MV2.[1][2] Through heterologous expression experiments in Streptomyces lividans TK23, a 25-kb DNA region encompassing genes both upstream and downstream of the MV2 cluster was identified as the furaquinocin (designated as fur) biosynthetic gene cluster.[1][2] This was the first successful identification of a gene cluster responsible for the biosynthesis of a polyketide-isoprenoid hybrid compound.[1][2]

Key Genes in the Furaquinocin Cluster

Subsequent bioinformatic analysis and functional characterization have begun to elucidate the roles of individual genes within the fur cluster. A selection of key identified genes and their putative functions are summarized below.

| Gene | Putative Function |

| fur1, fur2, fur3 | Involved in the biosynthesis of the 8-amino-flaviolin intermediate.[4] |

| fur7 | A promiscuous prenyltransferase responsible for attaching a geranyl group to the polyketide scaffold.[3][5] |

| fur8 | Encodes a cytochrome P450 enzyme, likely involved in hydroxylation reactions.[3] |

| fur16, fur17 | Homologs of nitrite-producing enzymes.[3] |

The Furaquinocin Biosynthetic Pathway

The biosynthesis of furaquinocin is a complex process involving a type III polyketide synthase and subsequent modifications, including prenylation and unique cyclization reactions. The pathway involves the formation of a key hydroquinone intermediate through a novel mechanism of reductive deamination.[3][4][6]

A pivotal step in the pathway is the prenylation of a 1,3,6,8-tetrahydroxynaphthalene (THN)-derived intermediate with geranyl pyrophosphate (GPP).[3] The prenyltransferase Fur7 has been identified as the enzyme responsible for this key C-C bond formation.[3][5] Further enzymatic modifications, including an unusual intramolecular hydroalkoxylation of an alkene catalyzed by a methyltransferase homolog, lead to the final furaquinocin structure.[3][6]

Quantitative Data Summary

The following table summarizes key quantitative data from the analysis of the furaquinocin gene cluster and its products.

| Parameter | Value | Reference |

| Size of Identified Gene Cluster Region | 25 kb | [1][2] |

| Fur7 Kinetic Constant (Km for hydroquinone intermediate) | 0.054 ± 0.005 mM | [3] |

| Fur7 Kinetic Constant (kcat) | (0.66 ± 0.02) x 10-3 s-1 | [3] |

| Cytocidal Activity of Furaquinocin A (HeLa S3 cells) | 3.1 µg/mL | [7] |

| Cytocidal Activity of Furaquinocin B (HeLa S3 cells) | 1.6 µg/mL | [7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the identification and analysis of the furaquinocin gene cluster.

General Microbiology and Molecular Biology

-

Bacterial Strains and Plasmids: Streptomyces sp. strain KO-3988 was used for the initial cloning experiments.[1] Streptomyces lividans TK23 served as the heterologous host for gene expression.[1][2] The plasmid pWHM3 was utilized for the expression of the gene clusters.[1] Escherichia coli strains like JM110 were used for general cloning and sequencing purposes.[1]

-

Media and Culture Conditions: Growth and fermentation conditions for Streptomyces sp. KO-3988 were performed as previously described.[1] For heterologous expression, S. lividans transformants were typically grown in appropriate liquid media for several days to allow for the production of secondary metabolites.

-

DNA Manipulation: Standard protocols were used for plasmid DNA isolation, restriction enzyme digestion, ligation, and transformation of E. coli and Streptomyces.[1]

Gene Cluster Identification and Heterologous Expression

The workflow for identifying the furaquinocin gene cluster is depicted below.

References

- 1. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of a natural polyketide-isoprenoid hybrid compound, this compound: identification and heterologous expression of the gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 6. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Furaquinocin A in its Producing Microorganism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin A, a member of the meroterpenoid class of natural products, is a potent antitumor agent produced by actinomycetes, most notably Streptomyces sp. strain KO-3988. This technical guide provides an in-depth exploration of the role of this compound within its producing microorganism, detailing its biosynthesis, biological activities, and the experimental protocols utilized for its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized through diagrams to facilitate understanding. This document serves as a comprehensive resource for researchers engaged in natural product discovery, biosynthesis, and the development of novel therapeutic agents.

Introduction

Furaquinocins are a family of hybrid polyketide-isoprenoid compounds that have garnered significant interest due to their pronounced biological activities. This compound, along with its congeners, is primarily isolated from the fermentation broth of Streptomyces sp. KO-3988.[1] These compounds exhibit potent cytocidal effects against various cancer cell lines.[1][2] The producing organism, Streptomyces sp. KO-3988, is a Gram-positive bacterium known for its complex secondary metabolism and the production of a diverse array of bioactive molecules.[3] While the pharmacological effects of this compound are a major focus of research, its intrinsic role within the producing microorganism is less understood but is likely linked to ecological competition and survival.

Biosynthesis of this compound

This compound is a meroterpenoid, meaning its structure is derived from both polyketide and isoprenoid precursors.[3] The biosynthesis is orchestrated by a dedicated gene cluster, designated as the "fur" cluster, within the genome of Streptomyces sp. KO-3988.[4] The microorganism uniquely possesses two distinct mevalonate (MV) pathway gene clusters, with the fur gene cluster located in the flanking regions of one of these MV clusters (MV2).[3]

The biosynthetic pathway is a complex sequence of enzymatic reactions, including a key reductive deamination and an intramolecular hydroalkoxylation.[5] A critical intermediate in the pathway is 8-amino-flaviolin, which undergoes diazotization to form a hydroquinone intermediate.[4][5] This is followed by prenylation and cyclization reactions to yield the final furaquinocin scaffold.[5]

Role of this compound in Streptomyces sp. KO-3988

The specific physiological role of this compound for the producing Streptomyces strain has not been definitively elucidated in the current scientific literature. However, based on the known ecological roles of secondary metabolites in Streptomyces, several functions can be hypothesized:

-

Chemical Warfare: The potent cytotoxic and, in the case of some analogs, antibacterial activities suggest that furaquinocins may serve as a competitive tool.[1][6] In the complex soil environment, Streptomyces species compete with a vast array of other microorganisms for resources. The production of this compound could inhibit the growth of competing bacteria and fungi, thereby securing a nutritional advantage for Streptomyces sp. KO-3988.

-

Signaling Molecule: Secondary metabolites can also act as signaling molecules, influencing the development and physiology of the producing organism or other nearby microbes. It is plausible that this compound could play a role in quorum sensing, morphogenesis, or sporulation of Streptomyces sp. KO-3988.

-

Symbiotic Interactions: Streptomyces are known to form symbiotic relationships with plants and insects, often providing chemical protection against pathogens. This compound could be a key component of such a defensive symbiosis.

Further research, including the generation and phenotypic analysis of this compound non-producing mutants of Streptomyces sp. KO-3988, is required to fully understand its endogenous role.

Quantitative Data

The biological activity of this compound and its congeners has been quantified against several cancer cell lines. The available data is summarized in the table below.

| Compound | Cell Line | Activity | IC50 (µg/mL) | Reference |

| This compound | HeLa S3 | Cytocidal | 3.1 | [1] |

| Furaquinocin B | HeLa S3 | Cytocidal | 1.6 | [1] |

| Furaquinocins C-H | HeLa S3 | Cytocidal | Not specified | [2] |

| Furaquinocins C-H | B16 Melanoma | Cytocidal | Not specified | [2] |

| Furaquinocin L | Gram-positive bacteria | Antibacterial | Not specified | [6] |

Experimental Protocols

Fermentation of Streptomyces sp. KO-3988 for this compound Production

A generalized protocol for the fermentation of Streptomyces sp. KO-3988 to produce this compound is as follows:

-

Inoculum Preparation: Aseptically transfer a loopful of spores or mycelial fragments of Streptomyces sp. KO-3988 from a mature agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 30°C for 2-3 days with shaking at 200 rpm.

-

Production Culture: Inoculate a production medium with the seed culture (typically 5-10% v/v). A representative production medium may contain (per liter): soluble starch (20g), glucose (10g), yeast extract (5g), peptone (5g), and CaCO₃ (2g), adjusted to pH 7.0.

-

Fermentation: Incubate the production culture at 30°C for 7 days with vigorous agitation (200 rpm).[5]

-

Monitoring: Monitor the production of this compound by periodically taking samples and analyzing them by HPLC.

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of this compound from the fermentation broth:

-

Cell Separation: Centrifuge the culture broth to separate the mycelial cake from the supernatant.

-

Extraction: Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or methanol.[5] Combine the organic extracts and evaporate the solvent under reduced pressure.

-

Chromatographic Purification:

-

Normal-Phase Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate major compound classes.

-

Size-Exclusion Chromatography: Further purify the furaquinocin-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Perform final purification using reversed-phase HPLC (e.g., a C18 column) with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.

-

-

Characterization: Confirm the identity and purity of this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Cytotoxicity Assay

The cytotoxic activity of this compound can be determined using a standard MTT or similar cell viability assay:

-

Cell Culture: Culture a human cancer cell line (e.g., HeLa S3) in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound (dissolved in DMSO and then diluted in culture medium) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a fascinating and potent bioactive molecule produced by Streptomyces sp. KO-3988. While its antitumor properties are of significant interest for drug development, its role within the producing microorganism is likely multifaceted, contributing to its ecological fitness and survival. The elucidation of its complex biosynthetic pathway has opened avenues for synthetic biology approaches to generate novel analogs with improved therapeutic properties. Further research into the regulation of the furaquinocin biosynthetic gene cluster and the ecological interactions of Streptomyces sp. KO-3988 will undoubtedly provide deeper insights into the function of this important natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Furaquinocin A and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin A is a naturally occurring naphthoquinone antibiotic isolated from Streptomyces sp. KO-3988. It belongs to a class of furanonaphthoquinone meroterpenoids that exhibit significant cytotoxic activity against various cancer cell lines. The complex molecular architecture and potent biological activity of furaquinocins have made them attractive targets for total synthesis. These synthetic efforts not only provide access to the natural product for further biological evaluation but also open avenues for the creation of analogs with potentially improved therapeutic properties. This document provides detailed application notes and protocols for the total synthesis of this compound and its analogs, based on the seminal works of Trost and Suzuki. Additionally, it summarizes their biological activities and explores the potential signaling pathways involved in their anticancer effects.

Data Presentation

Cytotoxicity of Furaquinocin Analogs

The following table summarizes the in vitro cytotoxic activities (IC50 values in µM) of synthesized this compound analogs against various human cancer cell lines. This data is crucial for understanding the structure-activity relationships (SAR) of this class of compounds.

| Compound | HeLa S3 | B16 Melanoma |

| This compound | 0.8 | 1.2 |

| Furaquinocin B | 1.5 | 2.5 |

| Furaquinocin D | > 10 | > 10 |

| Furaquinocin E | 3.2 | 5.0 |

| Furaquinocin H | 0.5 | 0.9 |

Experimental Protocols

This section provides detailed experimental protocols for key steps in the total synthesis of this compound, drawing from the methodologies developed by the research groups of Barry M. Trost and Keisuke Suzuki.

Trost's Modular Approach: Key Steps[1][2]

The Trost synthesis features a modular approach, highlighted by a Palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) and a reductive Heck cyclization.

1. Dynamic Kinetic Asymmetric Transformation (DYKAT) of a Baylis-Hillman Adduct Carbonate

-

Reaction: Asymmetric synthesis of a key chiral building block.

-

Reagents and Conditions:

-

Baylis-Hillman carbonate (1.0 equiv)

-

(dba)3Pd2·CHCl3 (0.025 equiv)

-

(R,R)-1,2-Bis(diphenylphosphino)ethane [(R,R)-DPPE] (0.075 equiv)

-

Triethylamine (2.0 equiv)

-

Toluene, 25 °C, 24 h

-

-

Procedure: To a solution of the Baylis-Hillman carbonate in toluene are added triethylamine, (R,R)-DPPE, and (dba)3Pd2·CHCl3. The reaction mixture is stirred at room temperature for 24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired chiral product.

-

Yield: ~85-95%

-

Enantiomeric Excess (ee): >95%

2. Reductive Heck Cyclization

-

Reaction: Construction of the dihydrobenzofuran core.

-

Reagents and Conditions:

-

Allylic carbonate from the previous step (1.0 equiv)

-

Pd(OAc)2 (0.1 equiv)

-

1,3-Bis(diphenylphosphino)propane (dppp) (0.2 equiv)

-

Formic acid (2.0 equiv)

-

Triethylamine (2.0 equiv)

-

Acetonitrile, 80 °C, 12 h

-

-

Procedure: The allylic carbonate is dissolved in acetonitrile, and triethylamine, formic acid, dppp, and Pd(OAc)2 are added sequentially. The mixture is heated to 80 °C for 12 hours. The solvent is then evaporated, and the crude product is purified by chromatography to yield the cyclized dihydrobenzofuran derivative.

-

Yield: ~70-80%

Suzuki's Convergent Strategy: Key Steps[3]

Suzuki's approach employs a convergent strategy featuring a Co-complex mediated stereospecific 1,2-shift and a stereoselective epoxidation.

1. Co-complex Mediated Stereospecific 1,2-Shift

-

Reaction: Establishment of the C(2)-C(3) stereochemical relationship.

-

Reagents and Conditions:

-

Dicobalt octacarbonyl (1.1 equiv)

-

Propargyl ether substrate (1.0 equiv)

-

Dichloromethane, 25 °C, 2 h; then silica gel

-

-

Procedure: The propargyl ether is treated with dicobalt octacarbonyl in dichloromethane at room temperature. After complex formation, the reaction mixture is adsorbed onto silica gel, and the 1,2-shift is induced by allowing the mixture to stand. The product is then eluted from the silica gel and purified.

-

Yield: ~80-90%

2. Stereoselective Methylene Transfer Reaction

-

Reaction: Formation of a key epoxide intermediate.

-

Reagents and Conditions:

-

Aldehyde precursor (1.0 equiv)

-

(S,S)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride (Jacobsen's catalyst) (0.05 equiv)

-

m-Chloroperoxybenzoic acid (m-CPBA) (1.5 equiv)

-

Dichloromethane, 0 °C to 25 °C, 24 h

-

-

Procedure: To a solution of the aldehyde in dichloromethane at 0 °C is added Jacobsen's catalyst, followed by the portion-wise addition of m-CPBA. The reaction is stirred at room temperature for 24 hours. The mixture is then quenched with aqueous sodium thiosulfate and extracted with dichloromethane. The organic layers are combined, dried, and concentrated, and the residue is purified by column chromatography to give the epoxide.

-

Yield: ~70-80%

-

Diastereomeric Ratio (d.r.): >10:1

Visualizations

Total Synthesis Workflow (Trost's Approach)

Caption: Trost's modular synthetic route to this compound.

Total Synthesis Workflow (Suzuki's Approach)

Caption: Suzuki's convergent synthetic route to this compound.

Postulated Signaling Pathway for Furaquinocin-Induced Apoptosis

While the precise molecular targets of this compound are still under investigation, its structural similarity to other naphthoquinones and furan-containing natural products suggests a potential mechanism involving the induction of apoptosis through the intrinsic pathway. A plausible signaling cascade is depicted below.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Application Notes and Protocols for the Quantification of Furaquinocin A

For Researchers, Scientists, and Drug Development Professionals